![molecular formula C21H19F2NO3 B12572038 4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate CAS No. 342808-41-7](/img/structure/B12572038.png)
4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate is an organic compound known for its broad-spectrum activity in various scientific applications. This compound is a mono-carbonyl analog of curcumin and has shown significant potential in anti-cancer and anti-angiogenesis activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate involves the reaction of 4-piperidone with 2-fluorobenzaldehyde under specific conditions. The reaction typically requires a base catalyst and is carried out in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anti-cancer properties and its ability to inhibit angiogenesis.
Medicine: Investigated for its pharmacokinetics and metabolism in preclinical studies.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The compound exerts its effects through various molecular targets and pathways. It has been shown to inhibit the migration of endothelial cells, thereby preventing angiogenesis. The compound also induces apoptosis in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Curcumin: The parent compound from which 4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate is derived.
Other Mono-Carbonyl Analogs: Compounds with similar structures but different substituents on the aromatic rings.
Uniqueness
This compound stands out due to its enhanced solubility and stability compared to curcumin. It also exhibits higher potency in anti-cancer and anti-angiogenesis activities .
Propriétés
Numéro CAS |
342808-41-7 |
|---|---|
Formule moléculaire |
C21H19F2NO3 |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
acetic acid;3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one |
InChI |
InChI=1S/C19H15F2NO.C2H4O2/c20-17-7-3-1-5-13(17)9-15-11-22-12-16(19(15)23)10-14-6-2-4-8-18(14)21;1-2(3)4/h1-10,22H,11-12H2;1H3,(H,3,4) |
Clé InChI |
UWAXBUJMNNKCNQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1C(=CC2=CC=CC=C2F)C(=O)C(=CC3=CC=CC=C3F)CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide](/img/structure/B12571970.png)
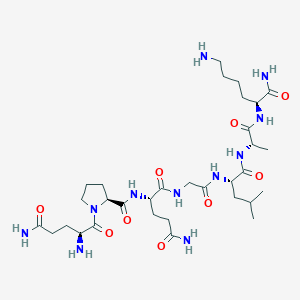
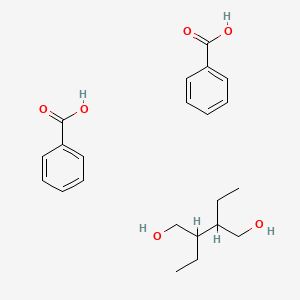
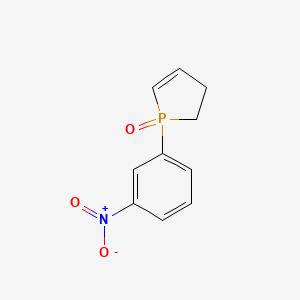
![S-{4-[(Anthracen-9-yl)ethynyl]phenyl} ethanethioate](/img/structure/B12571991.png)
![(1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B12571998.png)
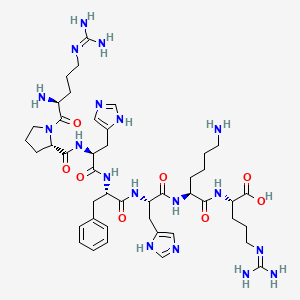
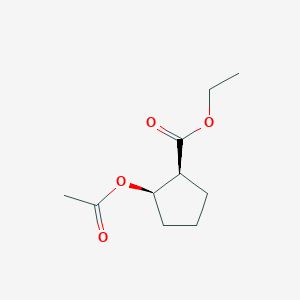

![{[(3-Methyl-2-sulfanylidenepyridin-1(2H)-yl)oxy]carbonyl}oxidanide](/img/structure/B12572025.png)
![4-(Pentyloxy)phenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B12572035.png)
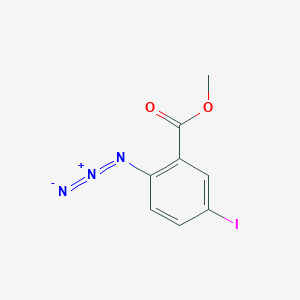
![3-chloro-N-[4-(dibutylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B12572046.png)
![Trichloro[2-(9-methyl-9H-fluoren-9-YL)ethyl]silane](/img/structure/B12572048.png)
